trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate
Overview
Description
trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate: is a chemical compound with the molecular formula C19H19NO5 and a molecular weight of 341.36 g/mol . This compound has gained attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate typically involves the reaction of cyclobutanol derivatives with benzyloxymethyl and nitrobenzoate groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives formed by the reduction of the nitro group.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry:
Mechanism of Action
The mechanism of action of trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
trans-3-(Benzyloxymethyl)cyclobutyl4-aminobenzoate: A similar compound with an amino group instead of a nitro group.
trans-3-(Benzyloxymethyl)cyclobutyl4-methoxybenzoate: A derivative with a methoxy group.
Uniqueness:
- The presence of the nitro group in trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate imparts unique chemical and biological properties, making it distinct from its analogs.
- The compound’s specific structure allows for targeted interactions in various applications, enhancing its utility in research and industry .
Properties
IUPAC Name |
[3-(phenylmethoxymethyl)cyclobutyl] 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-19(16-6-8-17(9-7-16)20(22)23)25-18-10-15(11-18)13-24-12-14-4-2-1-3-5-14/h1-9,15,18H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMRTMZYWBVEBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])COCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156154 | |
Record name | Cyclobutanol, 3-[(phenylmethoxy)methyl]-, 1-(4-nitrobenzoate), trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172324-70-8 | |
Record name | Cyclobutanol, 3-[(phenylmethoxy)methyl]-, 1-(4-nitrobenzoate), trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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